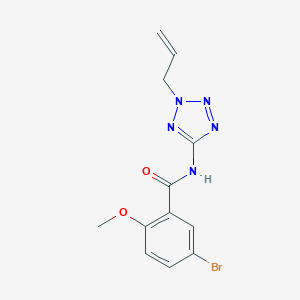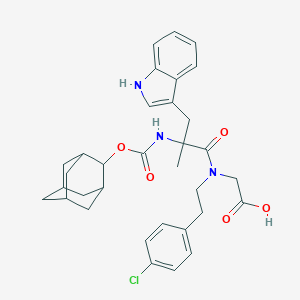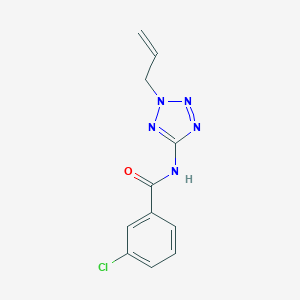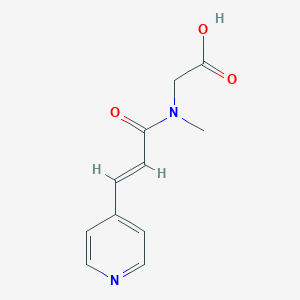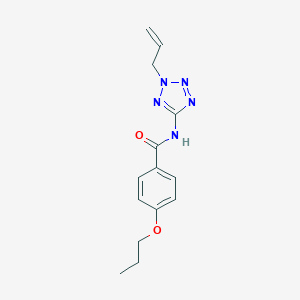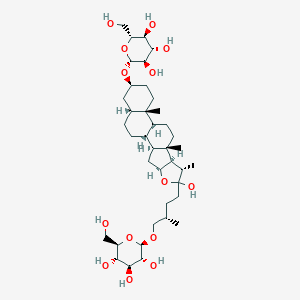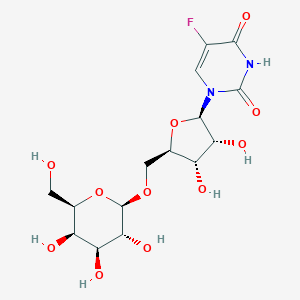
5'-O-beta-D-Galactosyl-5-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-beta-D-Galactosyl-5-fluorouridine is a prodrug that can be converted by the enzyme beta-D-galactosidase to the potent antineoplastic drug 5-fluorouridine . The prodrug is more than 100 times less toxic than the drug to bone marrow cells in Balb/c mice .
Synthesis Analysis
The synthesis of 5’-O-beta-D-Galactosyl-5-fluorouridine involves the enzyme beta-D-galactosidase. This enzyme catalyzes the conversion of the prodrug to the active antineoplastic drug 5-fluorouridine . In one study, 5’-O-beta-D-Galactosyl-floxuridine, a potential novel prodrug, was synthesized with a yield of 75% through beta-galactosidase-catalyzed transgalactosylation .Molecular Structure Analysis
The molecular formula of 5’-O-beta-D-Galactosyl-5-fluorouridine is C15H21FN2O11 . The exact mass of the molecule is not provided in the search results.Chemical Reactions Analysis
The main chemical reaction involving 5’-O-beta-D-Galactosyl-5-fluorouridine is its conversion to 5-fluorouridine by the enzyme beta-D-galactosidase . This reaction is crucial for the prodrug’s antineoplastic activity.Physical And Chemical Properties Analysis
The physical and chemical properties of 5’-O-beta-D-Galactosyl-5-fluorouridine include a molecular weight of 424.33 g/mol . Other properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Chemistry and Mechanism of Action
5'-O-beta-D-Galactosyl-5-fluorouracil (hereafter referred to by its class, fluorinated pyrimidines) is primarily investigated in the context of cancer treatment. Fluorinated pyrimidines, like 5-fluorouracil (5-FU), play a significant role in cancer chemotherapy due to their ability to interfere with nucleic acid synthesis. 5-FU is a key compound used to treat over 2 million cancer patients annually. Research in fluorine chemistry has led to methods for synthesizing 5-FU and its derivatives, including the incorporation of radioactive and stable isotopes to study metabolism and biodistribution. This research provides insights into how fluorinated pyrimidines affect nucleic acid structure and dynamics, offering potential for more precise cancer treatments in the era of personalized medicine (Gmeiner, 2020).
Antiviral Applications
Moreover, fluorinated nucleosides, including derivatives similar to 5'-O-beta-D-Galactosyl-5-fluorouracil, have shown promise against viral infections. For instance, 4’-fluorouridine and its derivatives are being reviewed as potential oral drugs for COVID-19 treatment. These compounds, due to their ability to stall viral RNA-dependent RNA polymerase (RdRp), present a promising approach for treating SARS-CoV-2 and other RNA virus infections. This suggests a broader scope of application for fluorinated pyrimidines beyond oncology, potentially offering new avenues in antiviral therapy (Abas et al., 2022).
Metabolism and Pharmacogenetics
The metabolism of fluoropyrimidines, including 5'-O-beta-D-Galactosyl-5-fluorouracil, involves complex pathways crucial for their pharmacological effects and associated toxicities. Research emphasizes the importance of enzymes like dihydropyrimidine dehydrogenase (DPD) in the catabolism of fluoropyrimidines. DPD deficiency can lead to severe toxicities in patients treated with fluoropyrimidines, highlighting the importance of pharmacogenetic testing to tailor treatments and mitigate adverse effects. This area of study underlines the necessity of a personalized approach to chemotherapy, aligning treatment strategies with individual genetic profiles to enhance efficacy and safety (Del Re et al., 2017).
Mechanism of Action
Target of Action
The primary target of 5’-O-Galactosyl-5-fluorouridine, also known as Gal-furd, is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
Gal-furd is a prodrug that can be converted by the enzyme β-D-galactosidase to the potent antineoplastic agent 5-fluorouridine . The fluoropyrimidine 5-fluorouracil (5-FU) works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, inhibiting their normal function . The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .
Biochemical Pathways
The action of Gal-furd affects the pyrimidine metabolism pathway . The conversion of Gal-furd to 5-fluorouracil leads to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
It is known that gal-furd is a prodrug that can be converted to the active antineoplastic agent 5-fluorouracil by the enzyme β-d-galactosidase . This enzymatic conversion likely influences the absorption, distribution, metabolism, and excretion (ADME) properties of Gal-furd, impacting its bioavailability.
Result of Action
The result of Gal-furd’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This occurs due to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), causing imbalances in deoxynucleotide pools . This ultimately leads to cell death, making Gal-furd a potent antineoplastic agent.
Action Environment
The action of Gal-furd is influenced by the presence of the enzyme β-D-galactosidase, which converts Gal-furd to the active antineoplastic agent 5-fluorouridine . Therefore, the efficacy and stability of Gal-furd may be influenced by factors that affect the activity of β-D-galactosidase, such as pH and temperature.
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O11/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(28-13)3-27-14-11(24)9(22)7(20)5(2-19)29-14/h1,5-11,13-14,19-24H,2-3H2,(H,17,25,26)/t5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPARJRXLUUYJW-FQKYAJAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149965-92-4 |
Source


|
| Record name | 5'-O-Galactosyl-5-fluorouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149965924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
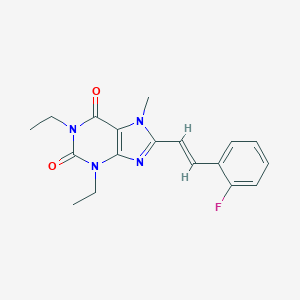
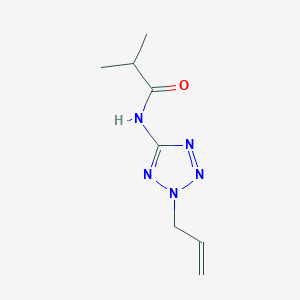
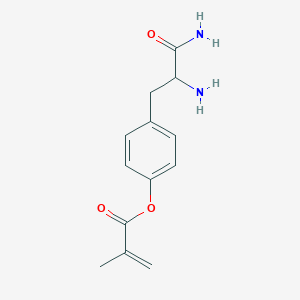
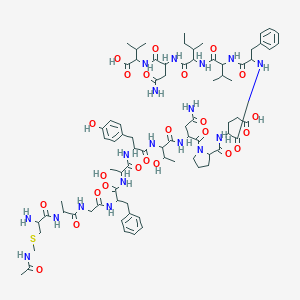
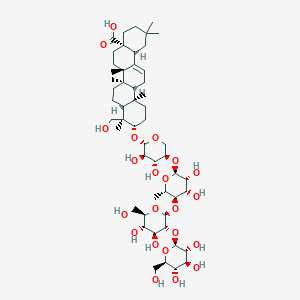
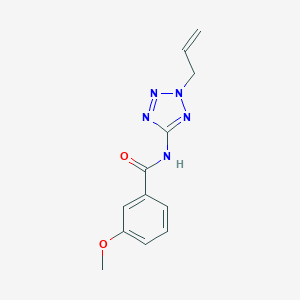
![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)
